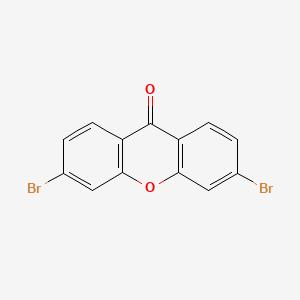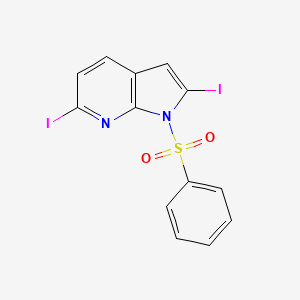
1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of two iodine atoms and a phenylsulfonyl group attached to the pyrrolopyridine core
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the iodination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the phenylsulfonyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled environments to ensure consistency and safety.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the reagents and conditions used, leading to a variety of derivatives with different functional groups.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to fully elucidate the molecular mechanisms and identify the exact targets.
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and phenylsulfonyl groups, resulting in different chemical properties and reactivity.
2,6-Diiodo-1-(phenylsulfonyl)-pyridine: Similar structure but with a different core, leading to variations in biological activity and applications.
Phenylsulfonyl-pyridine derivatives: These compounds share the phenylsulfonyl group but differ in the core structure, affecting their overall properties and uses. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H8I2N2O2S |
|---|---|
分子量 |
510.09 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2,6-diiodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8I2N2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H |
InChIキー |
JPAIXKCJNSHZGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



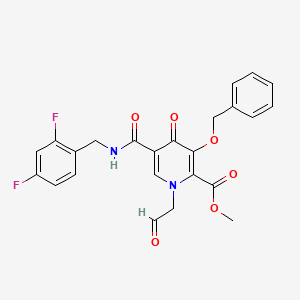

![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B15130816.png)
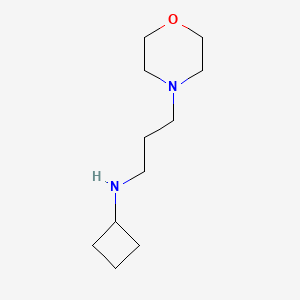
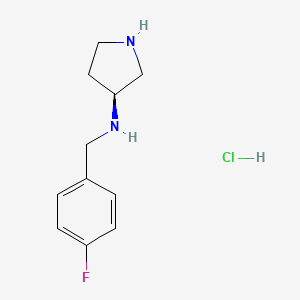

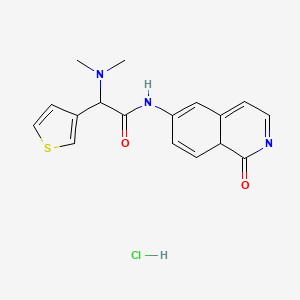

![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
